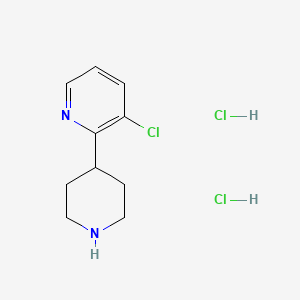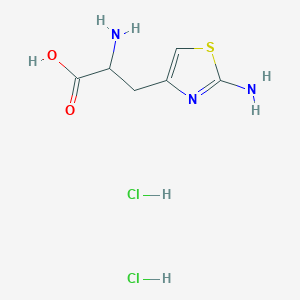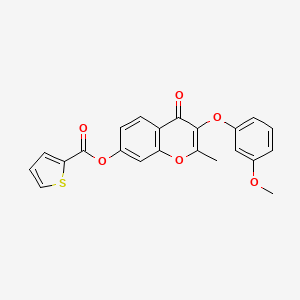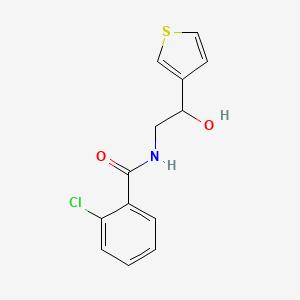
6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that belongs to the quinoline family. It is commonly referred to as CMPSQ and has been extensively studied for its potential use as an anticancer agent.
作用機序
The exact mechanism of action of CMPSQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. CMPSQ has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division. CMPSQ has also been shown to induce the generation of reactive oxygen species, which can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
CMPSQ has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, CMPSQ has been shown to inhibit the activity of several enzymes that are involved in cellular metabolism and signaling pathways. CMPSQ has also been shown to induce changes in gene expression and alter the levels of various proteins in cells.
実験室実験の利点と制限
One of the main advantages of using CMPSQ in lab experiments is its potent cytotoxicity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and identifying potential targets for anticancer therapies. However, CMPSQ also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
将来の方向性
There are several future directions for research on CMPSQ. One area of focus is the development of more potent derivatives of the compound that have improved solubility and selectivity for cancer cells. Another area of focus is the investigation of the potential use of CMPSQ in combination with other anticancer agents to improve its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of CMPSQ and its effects on cellular metabolism and signaling pathways.
合成法
The synthesis of CMPSQ involves several steps, including the reaction of 4-methylpiperazine with 6-chloro-3-nitroquinoline, followed by the reduction of the nitro group to an amino group. The resulting compound is then treated with 4-methylbenzenesulfonyl chloride to obtain CMPSQ. The synthesis of CMPSQ has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of the compound.
科学的研究の応用
CMPSQ has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that CMPSQ exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. CMPSQ has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
特性
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-15-3-6-17(7-4-15)28(26,27)20-14-23-19-8-5-16(22)13-18(19)21(20)25-11-9-24(2)10-12-25/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPFGIKWLNXPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)


![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-methoxypyridine](/img/structure/B2831190.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2831193.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)
![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide](/img/structure/B2831200.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B2831201.png)
